molecular formula C18H26ClN3 B1216494 (R)-chloroquine CAS No. 58175-87-4

(R)-chloroquine

Katalognummer: B1216494
CAS-Nummer: 58175-87-4
Molekulargewicht: 319.9 g/mol
InChI-Schlüssel: WHTVZRBIWZFKQO-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-chloroquine is a chloroquine. It is an enantiomer of a (S)-chloroquine.

Biologische Aktivität

(R)-Chloroquine, a stereoisomer of chloroquine, is an aminoquinoline compound originally developed for the treatment of malaria. Its biological activity extends beyond antimalarial effects, demonstrating antiviral properties and potential applications in various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound exerts its biological effects through several mechanisms:

  • Antimalarial Activity : It inhibits heme polymerase in Plasmodium species, preventing the conversion of toxic heme into hemazoin. This leads to the accumulation of toxic heme within the parasite, ultimately resulting in its death .
  • Antiviral Effects : Recent studies have highlighted this compound's ability to inhibit viral replication by raising endosomal pH, which is crucial for viral entry into host cells. It interferes with the glycosylation of ACE2, a receptor utilized by coronaviruses for cell entry . In vitro studies have shown effective concentrations (EC50 and EC90) against SARS-CoV-2 at 1.13 μM and 6.90 μM, respectively .
  • Immunomodulatory Effects : The compound has been noted to modulate immune responses by inhibiting pro-inflammatory cytokines and reducing T cell activation, which may be beneficial in autoimmune diseases .

Antimalarial Studies

This compound remains effective against malaria, particularly strains resistant to other treatments. In a study evaluating new chloroquine analogs against P. falciparum, several compounds demonstrated improved efficacy with IC50 values significantly lower than that of chloroquine itself (e.g., 0.21 µM for compound 7h) .

COVID-19 Research

The use of this compound in COVID-19 treatment has been controversial but noteworthy:

  • In Vitro Studies : Research indicated that this compound could reduce viral loads in infected cells and improve outcomes when administered early in the infection process .
  • Clinical Trials : A small randomized controlled trial reported that patients treated with this compound showed a faster reduction in viral carriage compared to controls. Specifically, all patients in the chloroquine group tested negative for the virus by day 13, while a significant proportion in the control group remained positive . However, concerns regarding methodology and bias were raised about these findings.

Case Studies

Several case studies have illustrated the potential benefits and risks associated with this compound:

  • Malaria Treatment : A cohort study involving patients with malaria demonstrated a high cure rate with this compound treatment, reinforcing its role as a first-line therapy despite emerging resistance .
  • COVID-19 Management : In a clinical setting, a group of 120 patients treated with this compound showed an average time to negative nucleic acid test results of 4.4 days post-treatment. Notably, no cases progressed to severe disease during this period .

Comparative Efficacy Table

Study TypeDiseaseTreatment DurationKey Findings
Cohort StudyMalariaVariableHigh cure rates; effective against resistant strains
Randomized TrialCOVID-1910 daysFaster viral clearance compared to controls; concerns over methodology
In Vitro StudySARS-CoV-2N/AEffective at EC50 of 1.13 μM; inhibits viral entry

Eigenschaften

IUPAC Name

(4R)-4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTVZRBIWZFKQO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316905
Record name (-)-Chloroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58175-87-4
Record name (-)-Chloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58175-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Chloroquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058175874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Chloroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROQUINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE58C2WV1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

17.904 millimols, i.e. a yield of 98.05% relative to the 7-chloro-1,2,3,4-tetrahydroquinolin-4-one converted, and a yield of 96.86% relative to the 1-diethylamino-4-amino-pentane converted, and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98.05%

Synthesis routes and methods II

Procedure details

3.665 millimols, i.e. a yield of 90% relative to the 7-chloro-1,2,3,4-tetrahydroquinolinone converted, and a yield of 91.2% relative to the 1-diethylamino-4-aminopentane converted, and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-chloroquine
Reactant of Route 2
Reactant of Route 2
(R)-chloroquine
Reactant of Route 3
Reactant of Route 3
(R)-chloroquine
Reactant of Route 4
Reactant of Route 4
(R)-chloroquine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(R)-chloroquine
Reactant of Route 6
Reactant of Route 6
(R)-chloroquine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.